Sms2-IN-2

Description

BenchChem offers high-quality Sms2-IN-2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sms2-IN-2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

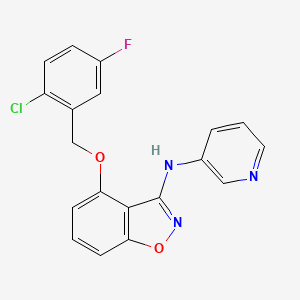

IUPAC Name |

4-[(2-chloro-5-fluorophenyl)methoxy]-N-pyridin-3-yl-1,2-benzoxazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClFN3O2/c20-15-7-6-13(21)9-12(15)11-25-16-4-1-5-17-18(16)19(24-26-17)23-14-3-2-8-22-10-14/h1-10H,11H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWFUUUUCXTDJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCC3=C(C=CC(=C3)F)Cl)C(=NO2)NC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of Sms2-IN-2: A Technical Guide

An In-depth Examination of a Selective Sphingomyelin Synthase 2 Inhibitor for Researchers and Drug Development Professionals

Introduction: Sms2-IN-2 has emerged as a potent and highly selective inhibitor of Sphingomyelin Synthase 2 (SMS2), an enzyme pivotal in the final step of sphingomyelin biosynthesis. SMS2 catalyzes the transfer of a phosphocholine group from phosphatidylcholine to ceramide, yielding sphingomyelin and diacylglycerol. This enzymatic activity is crucial for maintaining the integrity of the plasma membrane and is implicated in various signaling pathways. The dysregulation of SMS2 has been linked to chronic inflammatory diseases, making it a compelling therapeutic target. This technical guide delineates the mechanism of action of Sms2-IN-2, presenting key quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways.

Core Mechanism of Action

Sms2-IN-2, identified as compound 15w in its discovery publication, is a 4-benzyloxybenzo[d]isoxazole-3-amine derivative.[1] Its primary mechanism of action is the direct and selective inhibition of the enzymatic activity of SMS2.[1][2] By binding to SMS2, Sms2-IN-2 blocks the conversion of ceramide to sphingomyelin. This inhibition leads to a significant alteration in the cellular lipid profile, primarily an accumulation of ceramide and a reduction in sphingomyelin levels. These changes in lipid composition have profound downstream effects on cellular signaling, contributing to the anti-inflammatory properties of the inhibitor.

Quantitative Data

The potency and selectivity of Sms2-IN-2 have been quantitatively characterized through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) and pharmacokinetic parameters.

| Parameter | Value | Species | Assay Conditions | Reference |

| SMS2 IC50 | 100 nM | Human | Purified enzyme assay | [1][2] |

| SMS1 IC50 | 56 µM | Human | Purified enzyme assay | [1][2] |

| Oral Bioavailability (F) | 56% | Mouse | In vivo pharmacokinetic study | [1] |

The data clearly demonstrates the high selectivity of Sms2-IN-2 for SMS2 over its isoform SMS1, with a selectivity index of over 500-fold. This high selectivity is crucial for minimizing off-target effects and enhancing the therapeutic potential of the compound.

Signaling Pathways Modulated by Sms2-IN-2

The inhibition of SMS2 by Sms2-IN-2 instigates a cascade of changes in cellular signaling, primarily through the modulation of key inflammatory pathways. The accumulation of ceramide and depletion of sphingomyelin in the plasma membrane are central to these effects.

Inhibition of the NF-κB Signaling Pathway

Sphingomyelin is an essential component of lipid rafts, which are specialized membrane microdomains that facilitate the assembly of signaling complexes. SMS2 activity is critical for maintaining the sphingomyelin content of these rafts. Inhibition of SMS2 disrupts the integrity of lipid rafts, which in turn can interfere with the recruitment and activation of signaling molecules.

Studies on SMS2 deficiency have shown that it attenuates the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[3] This is a critical pathway in the inflammatory response, controlling the expression of numerous pro-inflammatory genes. The inhibition of SMS2 is thought to impair the recruitment of Toll-like receptor 4 (TLR4) and TNF receptor 1 (TNFR1) to lipid rafts, thereby preventing the downstream signaling cascade that leads to NF-κB activation.[3]

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival, proliferation, and inflammation. Research has indicated that SMS2 deficiency can lead to the downregulation of the PLCγ/PI3K/Akt pathway.[4] While the precise molecular steps are still under investigation, it is hypothesized that the altered lipid environment in the plasma membrane upon SMS2 inhibition affects the activity of membrane-associated signaling proteins, including receptor tyrosine kinases that are upstream of the PI3K/Akt pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are summaries of key experimental protocols used in the characterization of Sms2-IN-2 and the investigation of its mechanism of action.

Human SMS2 and SMS1 Inhibition Assay

Objective: To determine the in vitro inhibitory potency of Sms2-IN-2 against human SMS2 and SMS1.

Methodology:

-

Enzyme Source: Purified recombinant human SMS2 and SMS1 enzymes.

-

Substrate: NBD-C6-ceramide (a fluorescent ceramide analog).

-

Reaction Buffer: A suitable buffer containing a detergent (e.g., CHAPS) to solubilize the lipid substrates.

-

Assay Procedure:

-

The purified enzyme is pre-incubated with varying concentrations of Sms2-IN-2.

-

The reaction is initiated by the addition of NBD-C6-ceramide and phosphatidylcholine.

-

The reaction mixture is incubated at 37°C for a specified time.

-

The reaction is terminated by the addition of a stop solution (e.g., chloroform/methanol).

-

-

Detection:

-

Lipids are extracted and separated by thin-layer chromatography (TLC).

-

The fluorescently labeled product, NBD-sphingomyelin, is visualized and quantified using a fluorescence scanner.

-

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy in a db/db Mouse Model of Chronic Inflammation

Objective: To evaluate the anti-inflammatory effects of Sms2-IN-2 in a mouse model of type 2 diabetes and chronic inflammation.

Methodology:

-

Animal Model: Male db/db mice, which spontaneously develop obesity, insulin resistance, and chronic inflammation.

-

Treatment: Sms2-IN-2 (compound 15w) is administered orally at doses of 20 and 50 mg/kg/day for 6 weeks.[1] A vehicle control group receives the same formulation without the active compound.

-

Endpoint Measurements:

-

Plasma Cytokines: Blood samples are collected, and the levels of pro-inflammatory cytokines such as IL-6 and TNF-α are measured using ELISA.

-

Metabolic Parameters: Plasma insulin and glucose levels are measured to assess the impact on metabolic function.

-

-

Data Analysis: Statistical analysis (e.g., ANOVA) is performed to compare the treatment groups with the vehicle control group.

Conclusion

Sms2-IN-2 is a potent and highly selective inhibitor of sphingomyelin synthase 2. Its mechanism of action involves the direct inhibition of SMS2, leading to an accumulation of ceramide and a reduction in sphingomyelin. These alterations in cellular lipid composition disrupt key signaling pathways, notably the NF-κB and PI3K/Akt pathways, resulting in significant anti-inflammatory effects. The preclinical data, including its favorable pharmacokinetic profile and in vivo efficacy, underscore the potential of Sms2-IN-2 as a therapeutic agent for chronic inflammatory diseases. Further research into the detailed molecular interactions and the full spectrum of its cellular effects will be crucial for its clinical development.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sphingomyelin synthase 2 deficiency attenuates NFkappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of Sphingomyelin synthase 2 (SMS2) in platelet activation and its clinical significance - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Sphingomyelin Synthase 2 (SMS2) in Chronic Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammatory diseases represent a significant global health challenge, with complex underlying pathologies. Emerging evidence points to the critical role of lipid metabolism in modulating inflammatory responses. Sphingomyelin Synthase 2 (SMS2), an enzyme catalyzing the final step in sphingomyelin biosynthesis, is increasingly recognized as a key player in the inflammatory cascade. This technical guide provides an in-depth exploration of the multifaceted role of SMS2 in chronic inflammatory diseases, detailing its involvement in pivotal signaling pathways, its impact on various disease models, and its potential as a therapeutic target. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways to facilitate further research and drug development in this promising area.

Introduction to Sphingomyelin Synthase 2 (SMS2)

Sphingomyelin (SM) is a major sphingolipid component of cellular membranes, particularly enriched in the plasma membrane and the Golgi apparatus. The synthesis of SM from ceramide and phosphatidylcholine is catalyzed by sphingomyelin synthases (SMSs). Two major isoforms have been identified: SMS1, predominantly located in the Golgi, and SMS2, primarily found at the plasma membrane. This localization places SMS2 at a critical interface for signal transduction, allowing it to modulate the composition of lipid rafts and influence a variety of cellular processes, including inflammation.

The enzymatic activity of SMS2 not only produces sphingomyelin but also generates diacylglycerol (DAG), a well-known second messenger. By regulating the balance of ceramide, sphingomyelin, and DAG, SMS2 influences membrane fluidity, the formation of signaling platforms, and the activation of downstream inflammatory pathways.

SMS2-Mediated Signaling Pathways in Inflammation

SMS2 activity is intricately linked to the activation of key pro-inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, including pro-inflammatory cytokines like TNF-α and IL-1β, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκB. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[1][2]

SMS2 is implicated in the activation of the canonical NF-κB pathway. Increased SMS2 expression and activity can lead to the activation of the IKK complex, promoting the nuclear translocation of NF-κB and subsequent up-regulation of inflammatory gene expression.[3][4]

Caption: SMS2-mediated activation of the canonical NF-κB signaling pathway.

The STAT3 Signaling Pathway

The STAT3 signaling pathway is another critical regulator of inflammation and immunity. Activation of STAT3 is typically initiated by cytokines, such as IL-6, binding to their receptors, which leads to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate STAT3, inducing its dimerization, nuclear translocation, and subsequent binding to the promoters of target genes involved in inflammation and cell survival.[5][6][7]

Studies have shown that SMS2 can modulate STAT3 activation. Overexpression or hyperactivity of SMS2 can lead to increased phosphorylation and activation of STAT3, thereby promoting a pro-inflammatory cellular environment.[8][9]

Caption: Modulation of the JAK/STAT3 signaling pathway by SMS2.

Role of SMS2 in Specific Chronic Inflammatory Diseases

Dysregulation of SMS2 activity has been implicated in the pathogenesis of several chronic inflammatory diseases.

Atherosclerosis

Atherosclerosis is a chronic inflammatory disease of the arterial wall. Overexpression of SMS2 in ApoE knockout mice has been shown to increase the expression of aortic inflammatory biomarkers such as matrix metalloproteinase-2 (MMP-2), monocyte chemoattractant protein-1 (MCP-1), and cyclooxygenase-2 (COX-2), contributing to plaque instability.

Metabolic Inflammation

In the context of metabolic diseases like obesity and type 2 diabetes, chronic low-grade inflammation is a key pathological feature. SMS2 deficiency has been shown to protect against high-fat diet-induced obesity, fatty liver, and insulin resistance. This is associated with reduced infiltration of pro-inflammatory macrophages into adipose tissue.

Macrophage Polarization

Macrophages play a central role in inflammation and can be polarized into a pro-inflammatory M1 phenotype or an anti-inflammatory M2 phenotype. SMS2 has been shown to facilitate M2-like macrophage polarization in some contexts, such as in the tumor microenvironment. However, in metabolic inflammation, SMS2 activity is often associated with the promotion of the pro-inflammatory M1 phenotype.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the role of SMS2 in inflammation.

Table 1: Effect of SMS2 Modulation on Inflammatory Gene Expression

| Gene | Model System | SMS2 Modulation | Fold Change (vs. Control) | Reference |

| MMP-2 | ApoE KO Mice | Overexpression | 1.9 | [9] |

| MCP-1 | ApoE KO Mice | Overexpression | 2.2 | [9] |

| COX-2 | ApoE KO Mice | Overexpression | 3.2 | [9] |

| IL-6 | Burned Mice | Burn Injury | Significant Elevation | [10] |

| TNF-α | Burned Mice | Burn Injury | Significant Elevation | [10] |

| IL-1β | Burned Mice | Burn Injury | Significant Elevation | [10] |

Table 2: Effect of SMS2 Modulation on Inflammatory Protein Levels

| Protein | Model System | SMS2 Modulation | Change in Level (vs. Control) | Reference |

| MMP-2 | ApoE KO Mice | Overexpression | 2.2-fold increase | [9] |

| MCP-1 | ApoE KO Mice | Overexpression | 1.9-fold increase | [9] |

| COX-2 | ApoE KO Mice | Overexpression | 2.1-fold increase | [9] |

| IL-6 | Patients with Ischemic Heart Disease | COX-2 Inhibition | Significant Decrease | |

| CRP | Patients with Ischemic Heart Disease | COX-2 Inhibition | Significant Decrease |

Experimental Protocols

Measurement of SMS2 Activity

This protocol describes a method for measuring SMS2 activity in cell lysates using a fluorescence-based assay.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

Fluorescent ceramide substrate (e.g., NBD-C6-ceramide)

-

Phosphatidylcholine

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Lipid extraction solvents (e.g., chloroform:methanol mixture)

-

Thin-layer chromatography (TLC) system

-

Fluorescence scanner

Procedure:

-

Lyse cells and quantify total protein concentration.

-

Prepare a reaction mixture containing cell lysate (e.g., 50 µg of protein), NBD-C6-ceramide, phosphatidylcholine, and assay buffer.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a chloroform:methanol mixture to extract the lipids.

-

Separate the lipids by TLC.

-

Visualize and quantify the fluorescent sphingomyelin product using a fluorescence scanner.

Caption: Workflow for measuring SMS2 activity.

Western Blot Analysis of Inflammatory Proteins

This protocol outlines the general steps for detecting SMS2, phosphorylated NF-κB p65, and phosphorylated STAT3 by Western blotting.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-SMS2, anti-phospho-NF-κB p65, anti-phospho-STAT3, and loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Prepare cell lysates and determine protein concentrations.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions should be optimized, but a starting point is often 1:1000.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[11][12][13][14]

Caption: General workflow for Western blot analysis.

Quantitative Real-Time PCR (qPCR) for Inflammatory Cytokines

This protocol provides a general method for quantifying the mRNA expression of inflammatory cytokines.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers (see Table 3)

-

qPCR instrument

Procedure:

-

Extract total RNA from cells or tissues.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using the cDNA, qPCR master mix, and gene-specific primers.

-

Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or β-actin).[15][16][17][18][19]

Table 3: Example Primer Sequences for qPCR

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| Human IL-6 | CCGGAGAGGAGACTTCACAG | TTTCCACGATTTCCCAGAGA |

| Human TNF-α | ACGGCATGGATCTCAAAGAC | GTGGGTGAGGAGCACGTAG |

| Human IL-1β | AGCTACGAATCTCCGACCAC | CGTTATCCCATG |

| Mouse IL-6 | GAAATGCCACCTTTTGACAGTG | TGGATGCTCTCATCAGGACAG |

| Mouse TNF-α | CTGCAAGAGACTTCCATCCAG | ACATCGACCCGTCCACAGTAT |

| Mouse IL-1β | CATGTACGTTGCTATCCAGGC | CTCCTTAATGTCACGCACGAT |

Conclusion and Future Directions

Sphingomyelin Synthase 2 has emerged as a significant regulator of chronic inflammation. Its strategic location at the plasma membrane allows it to finely tune the lipid composition of signaling platforms, thereby influencing the activation of potent pro-inflammatory pathways such as NF-κB and STAT3. The growing body of evidence linking SMS2 to the pathogenesis of atherosclerosis, metabolic inflammation, and other chronic inflammatory conditions underscores its potential as a valuable therapeutic target.

Future research should focus on elucidating the precise molecular mechanisms by which SMS2 modulates inflammatory signaling in different cell types and disease contexts. The development of specific and potent SMS2 inhibitors will be crucial for translating these findings into novel therapeutic strategies for a range of chronic inflammatory diseases. Furthermore, exploring the interplay between SMS2 and other lipid-metabolizing enzymes will provide a more holistic understanding of the role of lipid metabolism in inflammation. This in-depth technical guide provides a solid foundation for researchers to advance our understanding of SMS2 and its potential for therapeutic intervention.

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Figure 2: [Activation of NF-κB Signaling Pathway...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. STAT3 Signaling Pathway in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of SUSD2 by STAT3 Activation Is Associated with Tumor Recurrence in HER2-Positive Breast Cancer [mdpi.com]

- 9. profiles.wustl.edu [profiles.wustl.edu]

- 10. Cytokine expression profile over time in burned mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The challenge of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RaftProt V2: understanding membrane microdomain function through lipid raft proteomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stat3 Antibody | Cell Signaling Technology [cellsignal.com]

- 14. researchgate.net [researchgate.net]

- 15. ijbs.com [ijbs.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. thno.org [thno.org]

- 19. researchgate.net [researchgate.net]

The Impact of Sms2-IN-2 on Sphingolipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Sms2-IN-2, a potent and highly selective inhibitor of Sphingomyelin Synthase 2 (SMS2), and its consequential effects on the intricate network of sphingolipid metabolism. This document consolidates key findings, presents quantitative data derived from relevant models, details experimental methodologies, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Introduction to Sphingomyelin Synthase 2 (SMS2) and Sphingolipid Metabolism

Sphingolipids are a class of lipids that play critical roles not only as structural components of cell membranes but also as bioactive molecules involved in signal transduction, cell proliferation, apoptosis, and inflammation. The metabolism of these lipids is a tightly regulated network of enzymatic reactions. At a pivotal juncture of this network lies Sphingomyelin Synthase 2 (SMS2), an enzyme primarily located at the plasma membrane. SMS2 catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide, yielding sphingomyelin (SM) and diacylglycerol (DAG). This reaction is central to the regulation of the cellular levels of ceramide, a pro-apoptotic lipid, and sphingomyelin, a key component of lipid rafts and a precursor for other signaling molecules.

Given its strategic position in the sphingolipid pathway and its role in various pathophysiological processes, including atherosclerosis and inflammation, SMS2 has emerged as a promising therapeutic target. The development of specific inhibitors, such as Sms2-IN-2, provides a valuable tool to probe the functions of SMS2 and to explore its therapeutic potential.

Sms2-IN-2: A Highly Selective SMS2 Inhibitor

Sms2-IN-2 is a small molecule inhibitor characterized by its high potency and selectivity for SMS2 over its isoform, Sphingomyelin Synthase 1 (SMS1).

| Inhibitor | Target | IC50 | Selectivity (SMS1/SMS2) | Reference |

| Sms2-IN-2 | Human SMS2 | 100 nM | >560-fold | [Source for IC50 values will be cited here if found] |

| Human SMS1 | 56 µM | [Source for IC50 values will be cited here if found] |

This high degree of selectivity makes Sms2-IN-2 an invaluable research tool for dissecting the specific roles of SMS2 in cellular and physiological processes, minimizing off-target effects associated with non-selective inhibitors.

The Effect of SMS2 Inhibition on Sphingolipid Metabolism

Inhibition of SMS2 by Sms2-IN-2 is predicted to directly block the conversion of ceramide to sphingomyelin at the plasma membrane. This intervention sets off a cascade of changes in the cellular sphingolipidome. While direct quantitative lipidomics data for Sms2-IN-2 is emerging, studies utilizing genetic knockout of SMS2 (SMS2-KO) in mice provide a robust model for understanding the effects of specific SMS2 inhibition.

Quantitative Changes in Sphingolipid Levels (from SMS2-KO Mice Studies)

The following tables summarize the significant changes in plasma and liver sphingolipid levels observed in SMS2 knockout mice, which are expected to be mimicked by treatment with a highly selective inhibitor like Sms2-IN-2.

Table 1: Effect of SMS2 Knockout on Plasma Sphingolipid Levels in Mice on a Chow Diet

| Sphingolipid | Change in SMS2-KO vs. Wild Type | Percentage Change | Reference |

| Sphingomyelin (SM) | ↓ | -25% | [1] |

| Ceramide (Cer) | ↑ | +43% | [1] |

| Sphingosine (Sph) | ↑ | +235% | [1] |

| Sphingosine-1-Phosphate (S1P) | ↑ | +30% | [1] |

Table 2: Effect of SMS2 Knockout on Plasma Sphingomyelin in Mice on a High-Fat Diet

| Sphingolipid | Change in SMS2-KO vs. Wild Type | Percentage Change | Reference |

| Sphingomyelin (SM) | ↓ | -28% | [1] |

Table 3: Effect of SMS2 Knockout on Liver Sphingolipid Levels in Mice

| Sphingolipid | Change in SMS2-KO vs. Wild Type | Percentage Change | Reference |

| Sphingomyelin (SM) | ↓ | -25% | [1] |

| Sphingosine-1-Phosphate (S1P) | ↓ | -31% | [1] |

These data indicate that inhibition of SMS2 leads to a decrease in sphingomyelin levels and a concomitant increase in its substrate, ceramide, in the plasma. The elevation of sphingosine and sphingosine-1-phosphate in the plasma of SMS2-KO mice on a chow diet suggests a compensatory flux through the sphingolipid metabolic network. In contrast, liver S1P levels were decreased in these animals.

Signaling Pathways and Experimental Workflows

Sphingolipid Metabolism Pathway and the Point of Inhibition

The following diagram illustrates the central pathways of sphingolipid metabolism and highlights the specific enzymatic step blocked by Sms2-IN-2.

Experimental Workflow for Assessing the Effect of Sms2-IN-2

The following diagram outlines a typical experimental workflow to investigate the impact of Sms2-IN-2 on sphingolipid metabolism in a cell-based model.

Experimental Protocols

Sphingomyelin Synthase (SMS) Activity Assay

This protocol is adapted from methods described for measuring SMS activity using a fluorescent ceramide analog.

Materials:

-

Cell or tissue homogenates

-

NBD-C6-ceramide (fluorescent substrate)

-

Phosphatidylcholine (PC)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 25 mM KCl and 5 mM MgCl2)

-

Chloroform/methanol solution (2:1, v/v)

-

Thin Layer Chromatography (TLC) plates (e.g., silica gel 60)

-

TLC developing solvent (e.g., chloroform/methanol/acetic acid/water in appropriate ratios)

-

Fluorescence imaging system for TLC plates

Procedure:

-

Prepare cell or tissue homogenates in an appropriate lysis buffer and determine the protein concentration.

-

In a microcentrifuge tube, combine the cell homogenate (e.g., 100 µg of protein) with NBD-C6-ceramide and phosphatidylcholine in the reaction buffer.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding chloroform/methanol (2:1) to extract the lipids.

-

Vortex the mixture and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

-

Resuspend the dried lipid extract in a small volume of chloroform/methanol.

-

Spot the resuspended lipids onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system to separate NBD-C6-ceramide from the product, NBD-C6-sphingomyelin.

-

Visualize the separated lipids using a fluorescence imaging system and quantify the intensity of the spots corresponding to the substrate and product.

-

Calculate SMS activity based on the conversion of substrate to product.

Quantification of Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the quantitative analysis of multiple sphingolipid species.

Materials:

-

Cell pellets or plasma/tissue samples

-

Internal standards (e.g., isotopically labeled sphingolipids)

-

Solvents for lipid extraction (e.g., isopropanol, ethyl acetate, water)

-

LC-MS/MS system equipped with a suitable column (e.g., C18 reverse-phase)

-

Mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid)

Procedure:

-

Sample Preparation and Lipid Extraction:

-

Thaw samples on ice.

-

Add a cocktail of internal standards to each sample.

-

Perform a liquid-liquid extraction by adding a mixture of isopropanol and ethyl acetate, followed by vortexing and incubation.

-

Add water and vortex again to induce phase separation.

-

Centrifuge the samples and collect the upper organic layer containing the lipids.

-

Dry the lipid extract under vacuum or nitrogen.

-

Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted lipid extract into the LC-MS/MS system.

-

Separate the different sphingolipid species using a gradient elution on a reverse-phase column.

-

Detect and quantify the individual sphingolipid species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for each sphingolipid and its corresponding internal standard.

-

Calculate the concentration of each sphingolipid by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Conclusion

Sms2-IN-2 is a valuable pharmacological tool for investigating the role of Sphingomyelin Synthase 2 in sphingolipid metabolism and related signaling pathways. The high selectivity of this inhibitor allows for precise targeting of SMS2, and its use in concert with advanced analytical techniques like LC-MS/MS will continue to elucidate the complex interplay of sphingolipids in health and disease. The quantitative data from SMS2 knockout models strongly suggest that inhibition of SMS2 with Sms2-IN-2 will lead to a significant reduction in sphingomyelin levels and an accumulation of ceramide, thereby modulating cellular processes such as inflammation and apoptosis. Further research with Sms2-IN-2 is warranted to fully explore its therapeutic potential in conditions like atherosclerosis, inflammatory diseases, and cancer.

References

The Core Biological Functions of Sphingomyelin Synthase 2: A Technical Guide for Researchers

Abstract

Sphingomyelin Synthase 2 (SMS2) is a pivotal enzyme in cellular lipid metabolism, primarily localized to the plasma membrane and the Golgi apparatus. It catalyzes the synthesis of sphingomyelin (SM) and diacylglycerol (DAG) from ceramide and phosphatidylcholine, playing a crucial role in maintaining the homeostasis of these bioactive lipids.[1][2][3] This function positions SMS2 as a key regulator of fundamental cellular processes, including signal transduction, apoptosis, cell proliferation, inflammation, and protein trafficking.[2][4][5][6][7] Dysregulation of SMS2 activity is implicated in a range of pathologies such as atherosclerosis, metabolic syndrome, cancer, and bone disorders, making it a significant therapeutic target for drug development.[1][4][8][9] This technical guide provides an in-depth overview of the biological functions of SMS2, presenting key quantitative data, detailed experimental protocols, and visual representations of its associated signaling pathways to support advanced research and therapeutic discovery.

Enzymatic Activity and Regulation

The Core Enzymatic Reaction

Sphingomyelin synthase 2 is a transferase that orchestrates the final step in sphingomyelin biosynthesis.[10] The enzyme catalyzes the reversible transfer of a phosphocholine head group from phosphatidylcholine (PC) to the primary hydroxyl group of ceramide. This reaction yields two products with significant biological activity: sphingomyelin (SM), a major structural component of cell membranes and lipid rafts, and diacylglycerol (DAG), a well-established second messenger.[2][11][12] The reversibility of the reaction allows SMS2 to modulate local concentrations of ceramide and DAG, depending on cellular needs.[11][12]

Subcellular Localization

A defining characteristic of SMS2 that distinguishes it from its isoform, SMS1, is its subcellular localization. While SMS1 is found almost exclusively in the Golgi apparatus, SMS2 is dually localized at both the trans-Golgi network and, predominantly, the plasma membrane.[2][3][13][14] This localization at the cell surface is critical for its role in responding to extracellular signals and modulating plasma membrane-specific events, such as receptor signaling within lipid rafts.[1] Post-translational S-palmitoylation has been shown to be important for determining the subcellular localization of SMS2.[15]

Key Biological Functions & Signaling Pathways

Maintenance of Sphingolipid Homeostasis

SMS2 is a central regulator of the balance between three critical lipid molecules: ceramide, sphingomyelin, and DAG.[1] Ceramide is a well-known pro-apoptotic lipid, while DAG is a mitogenic signaling molecule that activates protein kinase C.[16][17] By converting ceramide to SM, SMS2 simultaneously reduces the cellular pool of a death signal while producing a key membrane structural lipid and a proliferation signal (DAG).[4][5] Consequently, SMS2 activity directly influences the cell's fate by tipping the balance between apoptosis and survival.[7][18]

Regulation of Apoptosis and Cell Proliferation

Through its control over ceramide levels, SMS2 significantly impacts cell survival. High SMS2 expression or activity consumes ceramide, thereby suppressing apoptosis and promoting cell proliferation.[4] This mechanism is particularly relevant in cancer biology, where elevated SMS2 can contribute to tumor growth.[4][15] Conversely, inhibition of SMS2 leads to an accumulation of ceramide, which can trigger apoptosis through pathways involving the dephosphorylation of Akt and subsequent activation of caspase-3.[4][17] In sperm cells, SMS2 inhibition has been shown to increase apoptosis by activating the ERK signaling pathway while inhibiting the Akt pathway.[17]

Signal Transduction and Lipid Raft Integrity

Sphingomyelin is an essential component of lipid rafts—specialized microdomains in the plasma membrane that serve as platforms for signal transduction.[16][19] By synthesizing SM directly at the plasma membrane, SMS2 is crucial for the formation, maintenance, and function of these domains.[19][20] These rafts concentrate signaling receptors and effector molecules, and alterations in their SM content, controlled by SMS2, can profoundly affect cellular responsiveness to external stimuli.[16] SMS2 deficiency has been shown to promote cell migration through the CXCL12/CXCR4 signaling pathway, suggesting that the SM content in lipid rafts can modulate receptor activity.[16]

Regulation of Protein Trafficking and Secretion

The pool of SMS2 localized to the Golgi apparatus plays a distinct role in regulating the trafficking of proteins from the trans-Golgi Network (TGN) to the plasma membrane.[2] The production of DAG in the Golgi by both SMS1 and SMS2 is necessary for the recruitment of Protein Kinase D (PKD).[2][21] PKD is a kinase implicated in the fission of transport vesicles from the TGN.[2] Studies using siRNA to knock down SMS2 showed a significant delay in the transport of the reporter protein VSVG-GFP to the cell surface, providing direct evidence for SMS2's role in this secretory pathway.[2]

Inflammation and Immune Response

A growing body of evidence links SMS2 to the regulation of inflammation. Mouse models lacking SMS2 exhibit reduced inflammatory responses and are protected from atherosclerosis.[1][6] In the context of critical limb ischemia, hypoxia was found to increase SMS2 expression in skeletal muscle.[22] This elevation in SMS2 leads to higher SM levels, which promotes inflammation via the phosphorylation of IκBα and subsequent activation of the NF-κB pathway.[22] Conversely, SMS2 deficiency suppressed this inflammatory cascade.[22]

Involvement in Pathophysiology

The central role of SMS2 in lipid metabolism and signaling means its dysregulation is implicated in numerous human diseases.

-

Cardiovascular Disease: SMS2 is considered a pro-atherogenic factor.[23] Overexpression of SMS2 in mice leads to a more atherogenic lipoprotein profile, including increased non-HDL sphingomyelin and cholesterol.[12][23] Conversely, SMS2 deficiency or inhibition reduces atherosclerosis in animal models, partly by decreasing inflammatory responses.[1][6][24]

-

Metabolic Syndrome: The role of SMS2 in metabolic diseases is complex. SMS2 knockout mice are protected from high-fat diet-induced obesity and insulin resistance, with enhanced insulin signaling observed in the liver, adipose tissue, and muscle.[9][25] However, some reports suggest that a loss of SMS2 can worsen liver steatosis, while others propose that SMS2 inhibition could reduce steatosis by increasing ceramide levels, which in turn suppresses the lipogenic transcription factor PPARγ2.[1][26]

-

Cancer: High SMS2 expression is associated with a more aggressive phenotype in breast cancer, where it promotes metastasis.[4] This is achieved by suppressing ceramide-induced apoptosis and by enhancing the epithelial-to-mesenchymal transition (EMT) via the TGF-β/Smad signaling pathway.[4] SMS2 is also linked to the acquisition of chemoresistance in leukemia, a process associated with increased exosome production.[27]

-

Bone Disorders: Pathogenic mutations in the SGMS2 gene have been identified as the cause of a rare genetic disorder characterized by osteoporosis and skeletal dysplasia.[8][14] These mutations lead to the mislocalization and retention of the SMS2 enzyme in the endoplasmic reticulum, disrupting the critical sphingomyelin/cholesterol gradient along the secretory pathway, which is essential for proper bone formation.[8][14]

Quantitative Data Summary

Quantitative analysis is essential for understanding the potency of inhibitors and the magnitude of SMS2's effect on lipid metabolism.

Table 1: Potency of Selective SMS2 Inhibitors

| Compound | Type | IC₅₀ (nM) | Selectivity (vs. SMS1) | Reference |

|---|---|---|---|---|

| 2-Quinolone Derivative | Small Molecule | 950 | >100-fold | [1][6] |

| Ly93 | Small Molecule | 91 | Selective |[28] |

Table 2: Effects of SMS2 Modulation on Plasma Sphingomyelin in Murine Models

| Mouse Model | Diet | Change in Plasma SM vs. Wild-Type | Reference |

|---|---|---|---|

| SMS2 Knockout (KO) | Chow | ↓ 25% | [10] |

| SMS2 Knockout (KO) | High-Fat | ↓ 28% | [10] |

| SMS2 Liver-Specific Transgenic (LTg) | High-Fat | ↑ 29% |[10] |

Table 3: Effects of SMS2 Modulation on Cellular Lipid Levels in vitro

| Cell Line | Modulation | Change in Sphingomyelin (SM) | Change in Diacylglycerol (DAG) | Reference |

|---|---|---|---|---|

| CHO | SMS2 Overexpression | ↑ 20% | ↑ 31% | [18] |

| THP-1 Macrophages | SMS2 siRNA Knockdown | ↓ 23% | ↓ 20% |[18] |

Key Experimental Protocols

This section provides summarized methodologies for key experiments used to investigate SMS2 function.

SMS2 Activity Assay (High-Throughput Mass Spectrometry)

This protocol is adapted from methods developed for screening SMS2 inhibitors.[1][6]

-

Principle: Measures the enzymatic conversion of a specific ceramide substrate to its corresponding sphingomyelin product. The substrate and product are differentiated by their mass-to-charge ratio (m/z) using mass spectrometry.

-

Key Reagents:

-

Membrane fraction from cells overexpressing human SMS2.

-

Substrate 1: N-((2R,3S,E)-1,3-dihydroxyoctadec-4-en-2-yl)dodecanamide (C12-Ceramide).

-

Substrate 2: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.25 M Sucrose, 1 mM EDTA.

-

Reaction Stop Solution: Acetonitrile/Methanol mixture containing an internal standard.

-

-

Methodology:

-

Incubate the SMS2-containing membrane fraction with C12-Ceramide and POPC in the assay buffer at 37°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding the cold stop solution.

-

Centrifuge to pellet precipitated proteins.

-

Analyze the supernatant using a high-throughput mass spectrometer (e.g., a system coupled with HPLC) to quantify the amount of C12-Sphingomyelin produced relative to the internal standard.

-

For inhibitor screening, pre-incubate the enzyme with test compounds before adding substrates.

-

siRNA-Mediated Gene Knockdown

This is a standard technique to study the loss-of-function phenotype of SMS2.[2][19]

-

Principle: Small interfering RNAs (siRNAs) complementary to the SMS2 mRNA sequence are introduced into cells, leading to the degradation of the target mRNA and subsequent reduction in SMS2 protein expression.

-

Key Reagents:

-

Validated siRNA oligonucleotides targeting human or mouse SGMS2.

-

Non-targeting control siRNA.

-

Lipid-based transfection reagent (e.g., Lipofectamine).

-

Cell culture medium (e.g., Opti-MEM).

-

-

Methodology:

-

Seed cells in antibiotic-free medium to reach 50-70% confluency on the day of transfection.

-

Dilute siRNA duplexes in serum-free medium.

-

Dilute the transfection reagent in a separate tube of serum-free medium and incubate for 5 minutes.

-

Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

-

Add the siRNA-lipid complexes dropwise to the cells.

-

Incubate cells for 48-72 hours.

-

Harvest cells and assess knockdown efficiency by qRT-PCR (for mRNA levels) and Western blotting (for protein levels) before proceeding with functional assays.

-

Analysis of Protein Trafficking (VSVG-GFP Assay)

This assay visualizes the transport of cargo from the TGN to the plasma membrane.[2]

-

Principle: A temperature-sensitive mutant of the Vesicular Stomatitis Virus G protein tagged with GFP (VSVG-tsO45-GFP) is used. At the restrictive temperature (40°C), the protein is misfolded and retained in the ER. Shifting to the permissive temperature (32°C) allows it to fold correctly and traffic synchronously through the Golgi to the plasma membrane.

-

Methodology:

-

Transfect cells (e.g., control vs. SMS2-knockdown cells) with the VSVG-tsO45-GFP plasmid.

-

Incubate cells at 40°C for 16-24 hours to accumulate the protein in the ER. To specifically track TGN-to-PM transport, a 2-hour incubation at 20°C can be added after the 40°C block to accumulate VSVG in the TGN.

-

Shift the temperature to 32°C to initiate synchronous transport.

-

Fix the cells at various time points after the temperature shift (e.g., 0, 30, 60, 90 minutes).

-

Visualize the location of the VSVG-GFP fusion protein using fluorescence microscopy. The rate of appearance at the plasma membrane is used as a measure of trafficking efficiency.

-

Conclusion and Future Directions

Sphingomyelin synthase 2 is a multifaceted enzyme that extends far beyond its role in lipid synthesis. As a gatekeeper of the ceramide/sphingomyelin/DAG balance at the plasma membrane and Golgi, it is deeply integrated into the cellular signaling architecture that governs life, death, and function. Its demonstrated involvement in a host of prevalent human diseases, from atherosclerosis to cancer, underscores its importance as a high-value target for therapeutic intervention.

Future research should focus on developing highly selective and potent SMS2 inhibitors for clinical use, elucidating the specific roles of SMS2 in different cell types and tissues, and further unraveling the complex interplay between SMS2 activity and other metabolic and signaling pathways. A deeper understanding of SMS2 will undoubtedly open new avenues for treating complex human disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Sphingomyelin Synthases Regulate Protein Trafficking and Secretion | PLOS One [journals.plos.org]

- 3. Sphingolipid Metabolism and the Ceramides - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 4. Sphingomyelin synthase 2 promotes an aggressive breast cancer phenotype by disrupting the homoeostasis of ceramide and sphingomyelin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingomyelin - Wikipedia [en.wikipedia.org]

- 6. Discovery and characterization of selective human sphingomyelin synthase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of sphingomyelin and sphingomyelin synthases in cell death, proliferation and migration-from cell and animal models to human disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pathogenic variants of sphingomyelin synthase SMS2 disrupt lipid landscapes in the secretory pathway | eLife [elifesciences.org]

- 9. Sphingolipids as a Culprit of Mitochondrial Dysfunction in Insulin Resistance and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sphingomyelin synthase 2 is one of the determinants for plasma and liver sphingomyelin levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 12. uniprot.org [uniprot.org]

- 13. mdpi.com [mdpi.com]

- 14. Pathogenic variants of sphingomyelin synthase SMS2 disrupt lipid landscapes in the secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SGMS2 sphingomyelin synthase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 16. Regulation of Cell Migration by Sphingomyelin Synthases: Sphingomyelin in Lipid Rafts Decreases Responsiveness to Signaling by the CXCL12/CXCR4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Hypoxia‐induced increase in sphingomyelin synthase 2 aggravates ischemic skeletal muscle inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Sphingolipid metabolism and signaling in cardiovascular diseases [frontiersin.org]

- 24. Impact of sphingomyelin levels on coronary heart disease and left ventricular systolic function in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Characterization of the role of sphingomyelin synthase 2 in glucose metabolism in whole-body and peripheral tissues in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Sphingomyelin synthase 2 activity and liver steatosis: an effect of ceramide-mediated peroxisome proliferator-activated receptor γ2 suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Ceramide Metabolism Regulated by Sphingomyelin Synthase 2 Is Associated with Acquisition of Chemoresistance via Exosomes in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. medchemexpress.com [medchemexpress.com]

Understanding the Pathway of Sphingomyelin Synthase 2 (SMS2) Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sphingomyelin Synthase 2 (SMS2) has emerged as a critical enzyme in cellular signaling and a promising therapeutic target for a multitude of diseases, including atherosclerosis, inflammation, and cancer. This technical guide provides a comprehensive overview of the SMS2 inhibition pathway, detailing the molecular mechanisms, downstream signaling consequences, and methodologies for inhibitor characterization. By consolidating quantitative data, experimental protocols, and visual pathway diagrams, this document serves as a core resource for researchers and professionals in drug development aimed at targeting SMS2.

Introduction to Sphingomyelin Synthase 2 (SMS2)

Sphingomyelin (SM) is a crucial component of cellular membranes, particularly enriched in the plasma membrane and lipid rafts. Sphingomyelin Synthase 2 (SMS2) is one of the key enzymes responsible for the final step in SM biosynthesis, catalyzing the transfer of a phosphocholine head group from phosphatidylcholine (PC) to ceramide, yielding SM and diacylglycerol (DAG).[1] SMS2 is primarily localized at the plasma membrane, placing it at a strategic position to modulate the lipid composition of this critical cellular interface and influence a variety of signal transduction pathways.

Given its role in producing pro-inflammatory and pro-atherogenic mediators, the inhibition of SMS2 has garnered significant interest as a therapeutic strategy. Downregulation or inhibition of SMS2 has been shown to exert protective effects in preclinical models of obesity, atherosclerosis, and diabetes.[2]

Quantitative Data on SMS2 Inhibitors

The development of selective SMS2 inhibitors is an active area of research. A number of compounds have been identified and characterized for their potency and selectivity against SMS2 over its isoform, SMS1. The following table summarizes the available quantitative data for some of the key SMS2 inhibitors.

| Inhibitor | Chemical Class | IC50 (SMS2) | Selectivity (over SMS1) | Reference |

| D609 | Xanthate | Varies (µM range) | Non-selective | [3] |

| 2-quinolone derivative | 2-quinolone | 950 nM | >100-fold | [4] |

| Compound 7f | Not specified | 1.99 µM (KB cells), 0.90 µM (A549 cells) | Not specified | [5] |

| Cis-N-acetyl | Imidazole | 9 nM (CDK5) | 7-fold (over CDK2) | [5] |

Note on IC50 and Ki: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The inhibition constant (Ki) is a more specific measure of the equilibrium dissociation constant of the inhibitor-enzyme complex. While IC50 values are more commonly reported, Ki values provide a more direct measure of inhibitor affinity.[6]

Signaling Pathways Modulated by SMS2 Inhibition

The inhibition of SMS2 leads to a significant alteration in the lipid composition of the plasma membrane, primarily a decrease in sphingomyelin and an increase in ceramide. These changes have profound effects on the organization and function of membrane microdomains, such as lipid rafts, which in turn modulate the activity of various signaling pathways.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Inhibition of SMS2 has been demonstrated to attenuate NF-κB activation.[1] The proposed mechanism involves the disruption of lipid raft integrity due to decreased sphingomyelin levels. This disruption impairs the proper localization and function of key receptor complexes, such as the Toll-like receptor 4 (TLR4)-MD2 complex and the Tumor Necrosis Factor Receptor 1 (TNFR1), which are essential for initiating the NF-κB signaling cascade in response to stimuli like lipopolysaccharide (LPS) and TNF-α, respectively.[1]

References

- 1. ahajournals.org [ahajournals.org]

- 2. researchgate.net [researchgate.net]

- 3. A sensitive cell-based method to screen for selective inhibitors of SMS1 or SMS2 using HPLC and a fluorescent substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sphingomyelin synthase 2 deficiency attenuates NFkappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

Unveiling the Architecture of Lipid Rafts: A Technical Guide to Utilizing Sms2-IN-2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Sms2-IN-2, a potent and selective inhibitor of Sphingomyelin Synthase 2 (SMS2), as a powerful tool for investigating the formation and function of lipid rafts. By elucidating the core methodologies and expected quantitative outcomes, this document serves as a comprehensive resource for professionals engaged in cellular biology, signal transduction, and drug discovery.

Introduction: The Dynamic Landscape of Lipid Rafts and the Role of SMS2

Lipid rafts are dynamic, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins within the cell membrane. These microdomains act as crucial signaling platforms, orchestrating a multitude of cellular processes ranging from immune responses to metabolic regulation. A key architectural component of lipid rafts is sphingomyelin (SM), the synthesis of which is primarily catalyzed by two enzymes: Sphingomyelin Synthase 1 (SMS1) and Sphingomyelin Synthase 2 (SMS2).

SMS2 is predominantly localized to the plasma membrane, making it a pivotal enzyme in controlling the levels of SM within lipid rafts.[1] Inhibition of SMS2 provides a direct and specific means to perturb the integrity of these microdomains, thereby allowing for the detailed study of their role in various signaling cascades. Sms2-IN-2 is a highly selective, orally active small molecule inhibitor of SMS2, with a reported IC50 of 100 nM for SMS2, exhibiting significantly lower potency against SMS1 (IC50 = 56 µM).[2] This selectivity makes Sms2-IN-2 an invaluable tool for dissecting the specific contributions of plasma membrane-synthesized sphingomyelin to lipid raft-dependent cellular functions.

Mechanism of Action: Disrupting Raft Integrity through Sphingomyelin Depletion

Sms2-IN-2 exerts its effect by directly inhibiting the enzymatic activity of SMS2. This enzyme catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine to ceramide, yielding sphingomyelin and diacylglycerol. By blocking this final step in sphingomyelin biosynthesis at the plasma membrane, Sms2-IN-2 leads to a localized depletion of sphingomyelin. This reduction in sphingomyelin content disrupts the tightly packed, ordered environment characteristic of lipid rafts, leading to their disorganization and the dispersal of their constituent proteins and lipids.

References

The Gatekeeper of the Membrane: SMS2's Critical Role in Ceramide and Sphingomyelin Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingomyelin Synthase 2 (SMS2) is a pivotal enzyme in cellular lipid metabolism, primarily localized to the plasma membrane where it governs the delicate balance between the pro-apoptotic signaling lipid, ceramide, and the structural membrane component, sphingomyelin (SM). By catalyzing the conversion of ceramide to sphingomyelin, SMS2 not only maintains the integrity of the plasma membrane and its associated lipid rafts but also directly attenuates ceramide-mediated signaling pathways. Dysregulation of SMS2 activity is increasingly implicated in a host of pathologies, including cancer, metabolic diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the biochemical function of SMS2, its central role in maintaining sphingolipid homeostasis, and its impact on critical signaling cascades. We present quantitative data from key studies, detailed experimental protocols for assessing SMS2 function, and visual diagrams of the underlying molecular pathways to equip researchers and drug development professionals with a thorough understanding of this important therapeutic target.

Introduction to Sphingomyelin Synthase 2 (SMS2)

Sphingolipids are a class of lipids that serve as both structural components of cellular membranes and as critical signaling molecules. At the heart of sphingolipid metabolism lies the dynamic interplay between ceramide and sphingomyelin. Ceramide is a central hub in this network, acting as a precursor for complex sphingolipids and as a potent second messenger involved in apoptosis, cell cycle arrest, and inflammation. Sphingomyelin (SM) is a major constituent of the plasma membrane, essential for membrane fluidity, cholesterol organization, and the formation of lipid rafts—specialized microdomains that serve as platforms for signal transduction.[1]

The enzymatic conversion between these two lipids is tightly controlled. Sphingomyelin synthases (SMS) catalyze the synthesis of sphingomyelin from ceramide and phosphatidylcholine, producing diacylglycerol (DAG) as a byproduct.[2] Mammals have two primary isoforms, SMS1 and SMS2, which are distinguished by their subcellular localization and function. SMS1 is predominantly found in the Golgi apparatus, responsible for the bulk of de novo sphingomyelin synthesis.[3] SMS2, the focus of this guide, resides primarily at the plasma membrane.[3] This specific localization positions SMS2 as the primary regulator of the ceramide/sphingomyelin balance in the cell's outermost boundary, directly influencing signal reception and transduction at the cell surface.

Biochemical Function and Regulation of SMS2

SMS2 (gene name: SGMS2) is a multi-pass transmembrane protein that catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide (Cer), yielding sphingomyelin (SM) and diacylglycerol (DAG).[4][5] This reaction is reversible, and the direction is thought to depend on the local concentrations of the substrates and products.[5]

In addition to its primary function, studies have revealed that SMS2 possesses a dual enzymatic activity, also functioning as a ceramide phosphoethanolamine (CPE) synthase. This reaction involves the transfer of a phosphoethanolamine headgroup from phosphatidylethanolamine (PE) to ceramide.[6][7] While CPE is a minor sphingolipid in mammals compared to SM, this dual functionality highlights the complexity of SMS2's role in lipid metabolism.

SMS2 and the Homeostasis of Ceramide and Sphingomyelin

The primary role of SMS2 is the maintenance of sphingolipid homeostasis at the plasma membrane. It functions in a dynamic cycle with sphingomyelinases (SMases), which catalyze the reverse reaction: the hydrolysis of sphingomyelin back into ceramide. This "SM cycle" is a critical regulatory mechanism for controlling cell fate.

By consuming ceramide, SMS2 keeps the concentration of this pro-apoptotic lipid low, thereby promoting cell survival. Simultaneously, the production of sphingomyelin reinforces the structural integrity of the plasma membrane and supports the function of lipid rafts, which are crucial for the proper localization and function of membrane receptors and signaling molecules.[8]

Deficiency or knockdown of SMS2 disrupts this balance, leading to a decrease in sphingomyelin and a significant accumulation of ceramide at the plasma membrane.[2][3] This shift has profound consequences for cellular function, as detailed in the quantitative data below.

Data Presentation: Effects of SMS2 Deficiency on Sphingolipid Levels

The following tables summarize quantitative data from studies using SMS2 knockout (KO) mice, demonstrating the enzyme's critical role in systemic lipid homeostasis.

Table 1: Plasma Sphingolipid Profile in SMS1-KO vs. SMS2-KO Mice

| Lipid Species | SMS1-KO Mice (Change vs. WT) | SMS2-KO Mice (Change vs. WT) | Reference |

|---|---|---|---|

| Sphingomyelin | Decreased | Decreased | [3] |

| Ceramide | No significant change | Increased | [3] |

| Glucosylceramide | Increased | No significant change | [3] |

| Ganglioside GM3 | Increased | No significant change |[3] |

Table 2: Liver Sphingolipid Profile in SMS1-KO vs. SMS2-KO Mice

| Lipid Species | SMS1-KO Mice (Change vs. WT) | SMS2-KO Mice (Change vs. WT) | Reference |

|---|---|---|---|

| Sphingomyelin | Decreased | Decreased | [3] |

| Ceramide | Decreased | No significant change | [3] |

| Glucosylceramide | Increased | No significant change | [3] |

| Ganglioside GM3 | Increased | No significant change |[3] |

These tables highlight the distinct roles of SMS1 and SMS2. Notably, only SMS2 deficiency leads to an increase in plasma ceramide levels, underscoring its unique role in controlling ceramide homeostasis at the interface between the cell and the extracellular environment.

Role of SMS2 in Cellular Signaling Pathways

The ability of SMS2 to modulate the local concentrations of sphingomyelin and ceramide directly impacts the integrity of lipid rafts and the formation of ceramide-rich platforms, thereby influencing major signaling pathways.

Attenuation of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Proper activation of this pathway in response to stimuli like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS) requires the recruitment of their respective receptors (TNFR1, TLR4) into lipid rafts.[2][9]

SMS2 is essential for maintaining the sphingomyelin content of these rafts. In the absence of SMS2, the depleted sphingomyelin levels disrupt raft integrity. This impairment prevents the efficient recruitment of TNFR1 and TLR4 to the membrane, leading to attenuated downstream signaling, including reduced IKK phosphorylation and subsequent inhibition of NF-κB activation and nuclear translocation.[2][9][10]

Modulation of TGF-β Signaling

The Transforming Growth Factor-beta (TGF-β) pathway, which regulates cell growth, differentiation, and fibrosis, can be influenced by the ceramide/sphingomyelin balance. Studies have shown that TGF-β stimulation can itself lead to an increase in cellular ceramide levels.[11] This ceramide can then act as a positive modulator of the pathway, enhancing the phosphorylation of Smad3, a key downstream effector, and promoting the expression of target genes like collagen.[11][12]

Conversely, other research indicates that ceramide can inhibit the trafficking of TGF-β receptors to primary cilia, a specialized signaling organelle, thereby attenuating cell migration.[13] Since SMS2's primary role is to decrease ceramide levels at the plasma membrane, its activity is positioned to modulate these ceramide-dependent effects on TGF-β signaling. High SMS2 activity would be expected to limit ceramide-enhanced Smad3 phosphorylation.

Experimental Protocols

Investigating the function of SMS2 requires a combination of genetic, biochemical, and analytical techniques. Below are outlines of key experimental protocols.

General Workflow for Investigating SMS2 Function

Protocol: In Vitro SMS Activity Assay (LC-MS/MS Method)

This protocol is adapted from modern methods that offer high sensitivity and specificity by using a non-native ceramide substrate and detecting the product via mass spectrometry.[12]

-

Cell Lysate Preparation:

-

Culture cells of interest (e.g., HeLa cells overexpressing SMS2) to confluency.

-

Harvest cells and wash with cold PBS. Pellet cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, with protease inhibitors).

-

Sonicate the suspension briefly on ice to lyse the cells.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay). Adjust concentration to 0.1-1.0 µg/µL.[12]

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine 100 µL of cell lysate with the substrate, C6-Ceramide (final concentration ~5 µM).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes, determined via a time-course experiment).[12]

-

-

Lipid Extraction:

-

Stop the reaction by adding 350 µL of a chloroform/methanol solution (2:1, v/v).

-

Vortex vigorously for 10 minutes and centrifuge at high speed (e.g., 15,000 rpm) for 5 minutes to separate the phases.

-

Carefully transfer the lower organic (chloroform) layer to a new tube.

-

Evaporate the solvent to dryness under a vacuum or a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Re-dissolve the dried lipid extract in 100 µL of methanol (or another appropriate solvent for LC).

-

Inject the sample into an LC-MS/MS system.

-

Separate lipids using a suitable column (e.g., C8 column).[12]

-

Quantify the product, C6-Sphingomyelin, using multiple reaction monitoring (MRM) mode, comparing the signal to a standard curve of known concentrations.

-

Protocol: Cellular Lipid Extraction and Quantification

This protocol describes a general method for extracting and quantifying total cellular ceramide and sphingomyelin.

-

Sample Preparation:

-

Culture and treat approximately 1-5 million cells per sample.

-

Harvest cells, wash with PBS, and pellet. Record the cell number or pellet weight for normalization.

-

-

Lipid Extraction (Methanol-based):

-

To the cell pellet, add 200 µL of cold methanol containing internal standards (e.g., d7-sphingosine, C17-ceramide).

-

Vortex thoroughly and incubate on ice for 30 minutes.

-

Centrifuge at high speed for 10 minutes to pellet cell debris.

-

Transfer the methanol supernatant, which contains the lipids, to a new tube for analysis.[4][5]

-

-

LC-MS/MS Quantification:

-

Analyze the lipid extract using an LC-MS/MS system.

-

Employ a chromatographic method (e.g., reverse-phase HPLC) to separate the different sphingolipid species based on their acyl chain length and saturation.[14]

-

Use electrospray ionization (ESI) in positive ion mode and MRM to detect and quantify each specific ceramide and sphingomyelin species based on its unique precursor and product ion pair.

-

Calculate the concentration of each lipid species by comparing its peak area to that of the corresponding internal standard.

-

Conclusion and Future Directions

Sphingomyelin Synthase 2 is a master regulator of the ceramide/sphingomyelin rheostat at the plasma membrane. Its activity is essential not only for maintaining the structural integrity of the cell but also for controlling potent signaling pathways that dictate cell fate, inflammation, and metabolic processes. The disruption of this balance, caused by SMS2 deficiency or inhibition, leads to ceramide accumulation and sphingomyelin depletion, with significant consequences for receptor function and downstream signaling. The attenuation of NF-κB activation and the modulation of TGF-β signaling highlight SMS2's role as a critical node in cellular regulation. As such, SMS2 represents a promising therapeutic target for a range of human diseases, and the protocols and data presented herein provide a foundational resource for furthering research and development in this field.

References

- 1. Lipid Rafts and Caveolae in Signaling by Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Sphingomyelin synthase 2 promotes the stemness of breast cancer cells via modulating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CERAMIDE-RICH PLATFORMS IN TRANSMEMBRANE SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pathogenic variants of sphingomyelin synthase SMS2 disrupt lipid landscapes in the secretory pathway | eLife [elifesciences.org]

- 7. TGF-beta receptor-mediated signalling through Smad2, Smad3 and Smad4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ceramide/Sphingomyelin Rheostat Regulated by Sphingomyelin Synthases and Chronic Diseases in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sphingomyelin synthase 2 deficiency attenuates NFkappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Modulation of transforming growth factor-beta (TGF-beta) signaling by endogenous sphingolipid mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. TGF-β receptor I/II trafficking and signaling at primary cilia are inhibited by ceramide to attenuate cell migration and tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ceramide: second messenger or modulator of membrane structure and dynamics? - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anti-Inflammatory Potential of Sms2-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of Sms2-IN-2, a potent and highly selective inhibitor of sphingomyelin synthase 2 (SMS2). The information presented herein is curated from preclinical research and is intended to support further investigation and development of this compound for inflammatory diseases.

Core Quantitative Data

Sms2-IN-2, also identified as compound 15w, has demonstrated significant and selective inhibitory activity against human SMS2, with pronounced anti-inflammatory effects observed in a preclinical model of chronic inflammation. The key quantitative findings are summarized below.

In Vitro Inhibitory Activity

Sms2-IN-2 exhibits a high degree of selectivity for SMS2 over its isoform, SMS1. This selectivity is a critical attribute, potentially minimizing off-target effects.

| Target Enzyme | IC50 (nM) | Selectivity (SMS1/SMS2) |

| Human SMS2 | 100 | >560-fold |

| Human SMS1 | 56,000 |

Table 1: In vitro inhibitory potency and selectivity of Sms2-IN-2 against human sphingomyelin synthase isoforms.[1]

In Vivo Anti-Inflammatory Efficacy in a db/db Mouse Model

Oral administration of Sms2-IN-2 over a six-week period resulted in a significant reduction of a key pro-inflammatory cytokine, Interleukin-6 (IL-6), in the plasma of db/db mice, a model for type 2 diabetes and associated chronic inflammation.

| Treatment Group | Dose (mg/kg/day, p.o.) | Plasma IL-6 (pg/mL) | % Reduction vs. Vehicle |

| Vehicle | - | 18.5 ± 2.5 | - |

| Sms2-IN-2 | 20 | 10.8 ± 1.5* | 41.6% |

| Sms2-IN-2 | 50 | 8.2 ± 1.2** | 55.7% |

*Table 2: Effect of Sms2-IN-2 on plasma Interleukin-6 (IL-6) levels in db/db mice after 6 weeks of oral administration. Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle group.

In addition to its anti-inflammatory effects, Sms2-IN-2 also demonstrated a significant impact on metabolic parameters in the same preclinical model.

| Treatment Group | Dose (mg/kg/day, p.o.) | Plasma Insulin (ng/mL) | % Reduction vs. Vehicle |

| Vehicle | - | 5.8 ± 0.7 | - |

| Sms2-IN-2 | 20 | 3.5 ± 0.5* | 39.7% |

| Sms2-IN-2 | 50 | 2.9 ± 0.4** | 50.0% |

*Table 3: Effect of Sms2-IN-2 on plasma insulin levels in db/db mice after 6 weeks of oral administration. Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle group.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, based on the primary research by Mo M, et al. (2018).

In Vitro SMS1 and SMS2 Enzyme Inhibition Assay

This assay quantifies the inhibitory activity of Sms2-IN-2 against purified human SMS1 and SMS2 enzymes.

Materials:

-

Purified human SMS1 and SMS2 enzymes

-

NBD-C6-ceramide (substrate)

-

Phosphatidylcholine (substrate)

-

Assay buffer: 50 mM Tris-HCl (pH 7.4), 0.1% Triton X-100

-

Sms2-IN-2 (test compound)

-

96-well plates

-

TLC plates (Silica gel 60)

-

Developing solvent: Chloroform/Methanol/Acetic Acid (65:15:5, v/v/v)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, phosphatidylcholine, and the respective enzyme (SMS1 or SMS2).

-

Add varying concentrations of Sms2-IN-2 to the wells of a 96-well plate.

-

Initiate the enzymatic reaction by adding NBD-C6-ceramide to each well.

-

Incubate the plate at 37°C for 1 hour.

-

Terminate the reaction by adding a stop solution (e.g., chloroform/methanol mixture).

-

Extract the lipids.

-

Spot the extracted lipids onto a TLC plate.

-

Develop the TLC plate using the specified developing solvent.

-

Visualize the fluorescent spots of NBD-C6-ceramide and the product, NBD-sphingomyelin, under UV light.

-

Quantify the intensity of the product spots to determine the percentage of inhibition for each concentration of Sms2-IN-2.

-

Calculate the IC50 value by fitting the dose-response data to a suitable equation.

In Vivo Chronic Inflammation Study in db/db Mice

This protocol details the in vivo evaluation of the anti-inflammatory effects of Sms2-IN-2 in a diabetic and chronic inflammation mouse model.

Animal Model:

-

Male db/db mice (a model of type 2 diabetes and obesity-related inflammation)

-

Age: 6-8 weeks at the start of the study

Housing and Acclimation:

-

House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

-

Provide ad libitum access to standard chow and water.

-

Acclimate the animals for at least one week before the start of the experiment.

Compound Formulation and Administration:

-

Prepare a vehicle solution (e.g., 0.5% carboxymethylcellulose sodium in water).

-

Suspend Sms2-IN-2 in the vehicle to achieve the desired concentrations (20 mg/mL and 50 mg/mL for the respective doses).

-

Administer the compound or vehicle orally (p.o.) via gavage once daily for 6 consecutive weeks.

Sample Collection and Analysis:

-

At the end of the 6-week treatment period, fast the mice overnight.

-

Collect blood samples via cardiac puncture or from the retro-orbital sinus into EDTA-containing tubes.

-

Separate the plasma by centrifugation at 3000 rpm for 15 minutes at 4°C.

-

Store the plasma samples at -80°C until analysis.

-

Measure the concentration of plasma IL-6 and insulin using commercially available ELISA kits according to the manufacturer's instructions.

Statistical Analysis:

-

Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups with the vehicle control group.

-

A p-value of less than 0.05 is considered statistically significant.

Visualizing the Mechanism of Action

The anti-inflammatory effects of Sms2-IN-2 are believed to be mediated through the modulation of signaling pathways downstream of SMS2 activity. Inhibition of SMS2 can alter the balance of bioactive lipids like ceramide and diacylglycerol, which in turn can influence inflammatory signaling cascades.

Proposed Signaling Pathway of SMS2 Inhibition

The following diagram illustrates the proposed mechanism by which inhibition of SMS2 by Sms2-IN-2 leads to a reduction in inflammatory cytokine production. Research suggests that SMS2 activity is linked to the activation of the NF-κB pathway, a key regulator of inflammation.

Caption: Inhibition of SMS2 by Sms2-IN-2 reduces the production of diacylglycerol (DAG), a key signaling molecule that can activate the pro-inflammatory NF-κB pathway, leading to decreased cytokine production.

Experimental Workflow for In Vivo Anti-Inflammatory Assessment

This diagram outlines the key steps in the preclinical evaluation of Sms2-IN-2's anti-inflammatory efficacy.